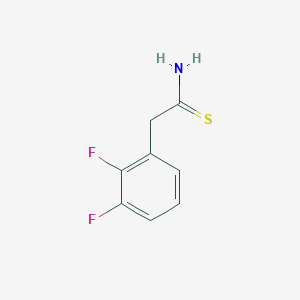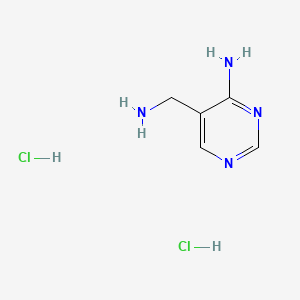![molecular formula C7H16N2O B13616977 O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine is a chemical compound with the molecular formula C7H16N2O It is characterized by the presence of a pyrrolidine ring attached to a propyl chain, which is further connected to a hydroxylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine typically involves the reaction of hydroxylamine with a suitable pyrrolidine derivative. One common method is the O-alkylation of hydroxylamines, where the hydroxylamine is reacted with an alkylating agent in the presence of a base. For example, the reaction of hydroxylamine with 3-chloropropylpyrrolidine in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the purification of the product through techniques such as distillation or recrystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
- O-(3-trimethylammoniumpropyl)hydroxylamine
Uniqueness
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a hydroxylamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
O-(3-pyrrolidin-1-ylpropyl)hydroxylamine |
InChI |
InChI=1S/C7H16N2O/c8-10-7-3-6-9-4-1-2-5-9/h1-8H2 |
Clave InChI |
RDZYXYYMRBHSFP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)




![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)



